N-ethyl-4-phenoxybutan-1-amine
Description
Contextualization within the Broader Field of Amine Chemistry and Ethers
Amines and ethers are fundamental classes of organic compounds. Amines are organic derivatives of ammonia, characterized by a nitrogen atom with a lone pair of electrons, which imparts basic and nucleophilic properties. dtic.mil Ethers feature an oxygen atom connected to two alkyl or aryl groups, generally exhibiting lower reactivity than amines. The combination of these two functional groups in N-ethyl-4-phenoxybutan-1-amine results in a molecule with distinct regions of varying polarity and reactivity. The phenoxy group, an aromatic ether, introduces rigidity and potential for π-π stacking interactions, while the ethylamine (B1201723) group provides a site for hydrogen bonding and acid-base reactions. dtic.milsigmaaldrich.com
The study of molecules containing both amine and ether functionalities is a significant area of research, particularly in medicinal chemistry, where this combination can influence a compound's pharmacokinetic and pharmacodynamic properties. google.com
Foundational Research Trajectories for Alkylamines and Phenoxy-Substituted Butanes
Research into alkylamines has a long and rich history, driven by their prevalence in biologically active molecules and their utility as synthetic intermediates. Foundational work has established their roles as neurotransmitters, receptor ligands, and key components of many pharmaceutical drugs. The length and branching of the alkyl chain, as well as the nature of the substituents on the nitrogen atom, have been shown to significantly impact the biological activity and physical properties of these compounds.
Similarly, phenoxy-substituted alkanes have been a subject of interest, particularly in the context of developing new therapeutic agents. The phenoxy group can act as a bioisostere for other functional groups and can modulate a molecule's lipophilicity and metabolic stability. Research on phenoxy-substituted butanes, in particular, has explored their potential in areas such as antimicrobial and anti-inflammatory agents. google.com For instance, compounds with a phenoxybutylamine framework have been investigated for their potential biological activities and as versatile platforms for developing new synthetic methodologies.
Overview of Current Research Trends Relevant to this compound Analogues
While specific research on this compound is not extensively documented in publicly available literature, current research trends for its analogues provide a valuable framework for understanding its potential areas of interest.
The exploration of vast areas of chemical space to identify novel bioactive compounds is a major focus of modern chemical research. nih.gov Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for generating libraries of structurally diverse small molecules. nih.govcam.ac.ukencyclopedia.pub This approach is particularly relevant to compounds like this compound, which can serve as a scaffold for the creation of a wide range of analogues with varying substituents on the aromatic ring, the amine, or the aliphatic chain.
The goal of DOS is to efficiently produce collections of compounds with high skeletal and stereochemical diversity, increasing the probability of discovering molecules with novel biological functions. nih.gov The synthesis of libraries based on privileged structures—scaffolds known to bind to multiple biological targets—is a key strategy in this field. encyclopedia.pub The phenoxyalkylamine motif can be considered a privileged structure, and thus, the synthesis of libraries of this compound analogues is a promising avenue for drug discovery. encyclopedia.pub
The development of advanced analytical techniques has been crucial for the characterization and structural elucidation of amine-containing compounds. semanticscholar.orgjchps.comnumberanalytics.com High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating and identifying amines and their derivatives. semanticscholar.orgmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique, providing detailed information about the molecular structure and connectivity of atoms. semanticscholar.orgjchps.com Modern two-dimensional NMR techniques, such as COSY and HSQC, are routinely used to unambiguously determine the structure of complex organic molecules. semanticscholar.org The combination of these spectroscopic methods allows for the comprehensive characterization of novel compounds like this compound and its analogues, which is a critical step in any chemical research endeavor. numberanalytics.com
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-4-phenoxybutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-2-13-10-6-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI Key |
ROQGVZIJEVFKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Ethyl 4 Phenoxybutan 1 Amine
Established and Emerging Synthetic Routes for N-ethyl-4-phenoxybutan-1-amine
The construction of this compound can be achieved through several strategic pathways that combine well-known organic transformations. These routes are designed for efficiency, scalability, and purity of the final product.
The synthesis of this compound is effectively accomplished through a multi-step process that typically involves the formation of an ether linkage followed by the introduction of the amine group.
One of the most versatile and widely used methods for amine synthesis is reductive amination . This process involves two key stages: the formation of an imine or enamine, followed by its reduction to an amine. For the synthesis of the target molecule, the process would begin with a carbonyl compound, specifically 4-phenoxybutanal. This aldehyde is reacted with ethylamine (B1201723) under mildly acidic conditions to form an N-ethyl-4-phenoxybutan-1-iminium intermediate. This intermediate is then reduced to the final secondary amine product. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation with H₂ gas over a metal catalyst like palladium or platinum.
The necessary precursor, 4-phenoxybutanal, can be synthesized via an ether formation reaction, most commonly the Williamson ether synthesis. This method involves the reaction of a sodium phenoxide (prepared by treating phenol (B47542) with a strong base like sodium hydride) with a suitable alkyl halide in an SN2 reaction. A plausible route starts with reacting sodium phenoxide with a bifunctional four-carbon synthon, such as 4-bromobutan-1-ol. This reaction forms the intermediate 4-phenoxybutan-1-ol (B3023646). Subsequent oxidation of this primary alcohol using standard oxidizing agents yields the required 4-phenoxybutanal, which can then be carried forward to the reductive amination step. The Williamson synthesis is generally efficient for primary alkyl halides.
The efficiency of a synthetic route is highly dependent on the optimization of reaction parameters to maximize yield and selectivity while minimizing side reactions. Key factors include the choice of solvent, temperature, catalyst, and stoichiometry of reactants.
Research into related multi-component reactions has shown that solvent choice is critical. For instance, in a three-component synthesis of 2-iminothiazoles, switching the solvent from water or DMF to tetrahydrofuran (B95107) (THF) dramatically improved the product yield from trace amounts to 80%. Temperature control is also vital; decreasing the reaction temperature from ambient to 10-15°C improved yields significantly in the same study. Furthermore, adjusting the stoichiometry, such as using a slight excess (1.2 equivalents) of the amine nucleophile, can push the reaction equilibrium towards the product, boosting the yield to as high as 89%. In contrast, merely prolonging the reaction time does not always lead to improved yields. In some cases, solvent-free conditions can be advantageous, with temperature increases to 150°C leading to a substantial rise in product yield for amidation reactions.
For reductive aminations, selectivity is a key consideration. The choice of reducing agent is important; sodium cyanoborohydride (NaBH₃CN) is often preferred because it is less reactive than NaBH₄ and selectively reduces the protonated imine intermediate in the presence of the starting aldehyde or ketone, thereby preventing the formation of alcohol byproducts.
| Entry | Solvent | Temperature (°C) | Amine (Equivalents) | Yield (%) |
| 1 | Water | Room Temp | 1.0 | Trace |
| 2 | Water | 10-15 | 1.0 | 25 |
| 3 | DMF | Room Temp | 1.0 | Trace |
| 4 | DMF | 10-15 | 1.0 | 18 |
| 5 | CH₂Cl₂ | 10-15 | 1.0 | 55 |
| 6 | Ethanol | 10-15 | 1.0 | 70 |
| 7 | THF | 10-15 | 1.0 | 80 |
| 8 | THF | 10-15 | 1.2 | 89 |
**Table 1
Design and Synthesis of this compound Analogues and Derivatives
Butane (B89635) Chain Modifications and Stereochemical Considerations
Modifications to the four-carbon butane chain of this compound present an opportunity to systematically alter the compound's physical and chemical properties. These modifications can include the introduction of substituents, alterations in chain length, and the establishment of stereocenters.
Butane Chain Modifications:
The introduction of functional groups along the butane backbone can be achieved through various synthetic strategies. For instance, the synthesis could start from a substituted 1,4-butanediol, where one hydroxyl group is protected, the other is converted to a leaving group for phenoxide displacement, and the protected hydroxyl is later converted to the ethylamine moiety. Alternatively, direct functionalization of the butane chain in a pre-existing phenoxybutane derivative, though challenging, could be explored using modern C-H activation techniques.
Stereochemical Considerations:
If a substituent is introduced onto the butane chain at a position other than C1 or C4, a stereocenter is created. For example, the synthesis of (R)- or (S)-N-ethyl-4-phenoxybutan-2-amine would require a stereoselective approach. This could involve the use of a chiral starting material, such as a chiral butane-1,2,4-triol derivative, or the application of an asymmetric catalytic reaction. The stereochemical outcome of N-alkylation reactions can be influenced by the catalyst and reaction conditions employed. escholarship.org The relative and absolute stereochemistry of any introduced stereocenters would be expected to have a significant impact on the molecule's three-dimensional structure.
A summary of potential butane chain modifications is presented in the table below.
| Modification Type | Potential Starting Material | Key Synthetic Step | Stereochemical Control |
| Methylation at C2 | 2-Methyl-1,4-butanediol | Asymmetric tosylation | Chiral auxiliary or catalyst |
| Hydroxylation at C3 | 4-Phenoxy-1-butene | Sharpless asymmetric dihydroxylation | Ligand-controlled |
| Fluorination at C2 | N-ethyl-4-phenoxy-2-butanol | Deoxyfluorination (e.g., with DAST) | Substrate-controlled |
Green Chemistry Principles Applied to this compound Synthesis Research
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. Key areas of focus include the use of safer solvents, atom economy, and the development of catalytic rather than stoichiometric processes.
Traditional methods for amine synthesis often involve reagents and solvents with significant environmental footprints. Modern approaches seek to mitigate these issues. For instance, the "hydrogen auto-transfer" (HAT) or "borrowing hydrogen" (BH) methodology represents an excellent strategy for the N-alkylation of amines with alcohols in a one-pot synthesis. rsc.org This approach is recognized for its economic and environmental advantages. rsc.org A potential green synthesis of this compound could involve the direct reaction of 4-phenoxybutan-1-ol with ethylamine, facilitated by a reusable catalyst.
Recent research has highlighted the use of bimetallic catalysts, such as Fe-Pd nanoparticles on an N-doped carbon support, for the N-alkylation of amines with alcohols. rsc.org These catalysts can operate without the need for an external base or solvent, achieving high yields at elevated temperatures. rsc.org Another sustainable approach involves the use of photoredox catalysis, which can enable the synthesis of linear aliphatic amines from readily available starting materials under mild conditions. rsc.org
The table below outlines some green chemistry strategies applicable to the synthesis of this compound.
| Green Chemistry Principle | Application to Synthesis | Potential Advantage |
| Catalysis | Use of a reusable Fe-Pd bimetallic catalyst for N-alkylation. rsc.org | Avoids stoichiometric waste, lower catalyst loading. |
| Atom Economy | Direct coupling of 4-phenoxybutanol with ethylamine (HAT/BH). rsc.org | Water as the only byproduct. |
| Safer Solvents | Catalyst- and solvent-free N-formylation followed by reduction. researchgate.net | Reduced solvent waste and toxicity. |
| Renewable Feedstocks | Exploration of bio-derived butanol precursors. | Reduced reliance on fossil fuels. |
Advanced Synthetic Strategies for Complex Derivatization
Advanced synthetic strategies enable the creation of complex derivatives of this compound, allowing for the fine-tuning of its properties. These strategies often involve multi-step sequences and the use of specialized reagents to achieve high levels of selectivity.
One approach to complex derivatization involves the use of advanced derivatization protocols for the unambiguous identification and separation of complex mixtures, which can be adapted for synthetic purposes. nih.gov For instance, derivatization with agents like N-ethyl maleimide (B117702) (NEM) is a common strategy for tagging and modifying molecules containing thiol groups, and similar principles can be applied to amine derivatization. nih.gov
The synthesis of complex derivatives might also involve the introduction of heterocyclic moieties or other functional groups onto the phenoxy ring or the N-ethyl group. For example, palladium-catalyzed cross-coupling reactions could be employed to append various substituents to a halogenated precursor of the phenoxy ring. Similarly, the nitrogen atom of the ethylamine group can serve as a nucleophile for the introduction of a wide range of substituents.
The table below summarizes some advanced derivatization strategies.
| Derivatization Target | Synthetic Strategy | Example Reagent/Catalyst |
| Phenoxy Ring | Suzuki or Buchwald-Hartwig cross-coupling | Palladium acetate (B1210297) with a phosphine (B1218219) ligand |
| N-Ethyl Group | Acylation or Reductive Amination | Acid chlorides or aldehydes with a reducing agent |
| Butane Chain | Radical-polar crossover reactions | Photoredox catalyst with a radical initiator |
Molecular Interactions and Mechanistic Elucidation of N Ethyl 4 Phenoxybutan 1 Amine
Investigation of Molecular Target Binding Affinity and Specificity in vitro
Comprehensive searches of available scientific literature and databases did not yield specific data regarding the in vitro investigation of molecular target binding affinity and specificity for N-ethyl-4-phenoxybutan-1-amine. There is no public information on its interaction with key biological targets.
Receptor Binding Studies (e.g., G-protein coupled receptors, trace amine-associated receptors)
There is currently no available research data detailing the binding profile of this compound with G-protein coupled receptors (GPCRs) or trace amine-associated receptors (TAARs). G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling by detecting molecules outside the cell and activating internal signal transduction pathways. ebi.ac.ukwikipedia.orgembopress.org Trace amine-associated receptors are a class of GPCRs that bind to trace amines, which are present in the nervous system at low concentrations. nih.govwikipedia.orgnih.gov While the structural characteristics of this compound suggest potential interaction with aminergic receptors, no experimental evidence is available to confirm or quantify this interaction.
Enzyme Interaction Kinetics (e.g., monoamine oxidases, cytochrome P450 isoforms)
No studies have been published that investigate the interaction kinetics of this compound with monoamine oxidases (MAOs) or cytochrome P450 (CYP) isoforms. Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters. mdpi.commdpi.comqmul.ac.uk Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide variety of compounds. nih.govnih.govbiomolther.org The potential for this compound to act as a substrate or inhibitor of these enzymes remains uncharacterized.
Transporter Interaction Mechanisms
Information regarding the interaction of this compound with neurotransmitter transporters is not available in the current scientific literature.
Cellular Pathway Modulation Studies in vitro
There is a lack of published research on the effects of this compound on cellular pathways in vitro.
Ligand-Receptor Complex Formation and Downstream Signaling Cascades
Due to the absence of identified receptor targets (see section 3.1.1), there is no information on ligand-receptor complex formation or the subsequent downstream signaling cascades that might be modulated by this compound.
Intracellular Localization and Distribution Research within Cellular Models
There are no available studies that have investigated the intracellular localization and distribution of this compound in cellular models.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net These studies involve systematically modifying parts of a molecule to identify key structural features, or pharmacophores, that are essential for its molecular interactions. For this compound and its analogues, SAR explores how changes to the N-ethyl group, the phenoxy ring, and the butyl linker affect their interaction with biological targets.
The structure of this compound can be dissected into three main regions: the terminal ethylamine (B1201723) group, the central four-carbon alkyl chain (butyl), and the phenoxy moiety. Modifications to each of these can significantly alter the compound's interaction profile.
The Amine Group: The nature of the substituent on the nitrogen atom is critical. In related N-substituted cathinone (B1664624) analogues, the length of the N-alkyl group influences potency. nih.gov For aryloxyalkylamines, the basicity and steric bulk of the amine group are crucial for forming ionic bonds and hydrogen bonds with target receptors. Replacing the N-ethyl group with a larger or smaller alkyl group, or incorporating it into a cyclic structure like a piperidine (B6355638) ring, can modulate binding affinity and selectivity. ucl.ac.ukacs.org For example, studies on amiodarone, which also features a terminal amine, show that N-dealkylation results in metabolites with altered pharmacological profiles. scirp.org
The Alkyl Linker: The length and flexibility of the four-carbon butyl chain are important for correctly positioning the terminal amine and the phenoxy ring within a receptor's binding site. Elongating or shortening this chain can weaken interactions by creating a suboptimal orientation. Studies on synthetic cathinones have shown an inverted U-shape relationship between the alkyl chain length and psychostimulant activity, where potency first increases and then decreases as the chain is elongated. nih.gov The presence of substituents on the butyl chain would introduce chiral centers, likely leading to stereoselective interactions, as observed in potent blockers of sodium channels. researchgate.net
The Phenoxy Ring: The phenoxy group typically engages in hydrophobic and van der Waals interactions within a binding pocket. The position and nature of substituents on the benzene (B151609) ring are key determinants of activity. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic properties and lipophilicity of the molecule. nih.govmdpi.com In many classes of neurologically active compounds, such as quinoline (B57606) derivatives, substituents on the aromatic rings significantly influence biological activity. researchgate.net For instance, in some series, halogen substitution has been found to enhance antifungal activity. mdpi.com
The following table summarizes the impact of structural modifications on the analogues of this compound.
| Structural Modification | Region Modified | General Impact on Molecular Interaction | Reference |
| Alteration of N-Alkyl Chain Length | Amine Group | Modulates binding potency and selectivity; affects pharmacokinetics. | nih.govscirp.org |
| Incorporation of Amine into a Ring | Amine Group | Constrains conformation, potentially increasing receptor affinity and selectivity. | ucl.ac.ukacs.org |
| Variation of Alkyl Linker Length | Butyl Linker | Affects the spatial orientation of terminal groups, critical for optimal receptor fit. | nih.gov |
| Substitution on the Phenyl Ring | Phenoxy Ring | Influences electronic and hydrophobic interactions, modulating binding affinity. | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) represents a computational approach to formalize the insights gained from SAR studies. researchgate.net It aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org While specific QSAR models for this compound are not extensively documented in public literature, the methodology has been widely applied to structurally related compounds like phenolic and phenoxyacetic acid derivatives. nih.govnih.gov
A QSAR study involves several key steps:
Data Set Selection: A series of structurally related analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that links a subset of the most relevant descriptors to the biological activity. researchgate.net
Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. vietnamjournal.ru
For phenoxy-containing compounds, QSAR models often find that activity is correlated with a combination of descriptors. nih.gov
| Descriptor Type | Example Parameter | Physicochemical Property Represented | Reference |
| Electronic | Sigma (σ) constants, Dipole Moment | The electron-donating or -withdrawing nature of substituents, charge distribution. | nih.gov |
| Hydrophobic | Pi (π) constants, LogP | The lipophilicity of the molecule, which influences membrane permeability and hydrophobic interactions. | nih.gov |
| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Connectivity Indices (χ) | The size, shape, and branching of the molecule, which affect its fit into a binding site. | vietnamjournal.ru |
A typical QSAR model might take the form of a linear equation, such as: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... where pIC₅₀ is the negative logarithm of the activity measurement, and c represents the coefficients determined by the regression analysis. vietnamjournal.ru Such models are powerful for predicting the activity of newly designed compounds and for providing mechanistic insights into the features that drive molecular interactions. researchgate.net
Biochemical Transformation Pathways (Metabolism) in vitro
The in vitro metabolism of a compound details its biochemical transformation by enzymes, typically using liver microsomes or recombinant enzyme systems. These studies are crucial for identifying potential metabolites and the enzymatic pathways responsible for the compound's breakdown.
The metabolism of xenobiotics like this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Studies on the closely related analogue 5-(4-phenoxybutoxy)psoralen (B1682466) (PAP-1), which shares the identical 4-phenoxybutoxy side chain, provide strong evidence for the specific enzymes involved. researchgate.net
The primary metabolic pathways for such structures are oxidation reactions. Research on PAP-1 demonstrated that its metabolism is dependent on NADPH, a necessary cofactor for CYP enzymes. researchgate.net Through the use of specific chemical inhibitors for various CYP isoforms, the key enzymes responsible for the metabolism of the 4-phenoxybutoxy moiety were identified.
Key Metabolizing Enzymes:
CYP1A1/2: Inhibition of these enzymes significantly blocked the metabolism of the parent compound.
CYP3A: This major drug-metabolizing enzyme was also shown to play a role in the transformation.
Conversely, inhibitors for CYP2D6, CYP2E, and CYP2C9 did not block the metabolism, suggesting these isoforms play a minor or no role. researchgate.net Therefore, it is highly probable that this compound is primarily metabolized by CYP1A and CYP3A family enzymes. The main pathways are expected to be hydroxylation of the aromatic ring and oxidation of the alkyl chain. researchgate.net
Based on the metabolic pathways identified for the 4-phenoxybutoxy analogue PAP-1, several major types of phase I metabolites can be predicted for this compound. researchgate.net These transformations involve the enzymatic addition of oxygen or the cleavage of bonds.
Predicted Metabolic Transformations:
Aromatic Hydroxylation: CYP enzymes, particularly CYP1A, can add a hydroxyl (-OH) group to the phenoxy ring. This can occur at various positions, though the para- and meta-positions are common targets, leading to the formation of phenolic metabolites. researchgate.net
Alkyl Chain Oxidation: The butyl chain can undergo oxidation at different carbon atoms. Omega (ω)-oxidation at the terminal carbon and subsequent steps can lead to the formation of a carboxylic acid. This process, known as O-dealkylation when it leads to cleavage, would result in the formation of 5-(oxybutyric-acid) derivatives in the case of PAP-1. researchgate.net
N-Dealkylation: The N-ethyl group is also a substrate for oxidative metabolism. N-deethylation would yield the corresponding primary amine, 4-phenoxybutan-1-amine.
The table below details the metabolites identified for the analogous compound PAP-1, which are predictive for the metabolism of this compound's phenoxybutoxy portion. researchgate.net
| Metabolite Type | Site of Modification | Metabolic Reaction | Resulting Functional Group |
| Phenolic Metabolite | Phenoxy Ring | Aromatic Hydroxylation | Hydroxyl (-OH) |
| Alcohol Metabolite | Butyl Chain | Aliphatic Hydroxylation | Hydroxyl (-OH) |
| Carboxylic Acid Metabolite | Butyl Chain | ω-Oxidation | Carboxylic Acid (-COOH) |
Enzymatic reactions are known for their high degree of selectivity, transforming substrates at specific locations (regioselectivity) and often acting on only one of a pair of stereoisomers (stereoselectivity).
Regioselectivity: The metabolism of the 4-phenoxybutoxy structure demonstrates clear regioselectivity. In the study of PAP-1, hydroxylation did not occur randomly on the phenoxy ring but was specifically identified at the 3- and 4-positions. researchgate.net This indicates that the enzyme's active site orients the substrate in a preferred manner, exposing only certain positions for chemical attack. Similarly, oxidation of the alkyl chain is also a regioselective process.
Stereoselectivity: While this compound itself is achiral, the introduction of a substituent on the butyl chain or hydroxylation during metabolism would create a chiral center. Biocatalytic processes involving similar structures are known to be highly stereoselective. acs.org For example, enzymatic reductive amination reactions used to synthesize chiral amines show high selectivity for producing a single stereoisomer. acs.orgcsic.es Furthermore, the biological activity of chiral analogues, such as certain sodium channel blockers, often resides in a single enantiomer, highlighting that biological systems, including metabolizing enzymes, can differentiate between stereoisomers. researchgate.net Therefore, if this compound were to be metabolized via hydroxylation on the butyl chain, it is expected that the reaction would proceed with stereoselectivity, favoring the formation of one enantiomer of the resulting alcohol metabolite over the other.
Computational and Theoretical Chemistry Studies of N Ethyl 4 Phenoxybutan 1 Amine
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, rooted in quantum mechanics, can elucidate molecular geometry, conformational preferences, and electronic properties, which are critical determinants of a molecule's reactivity and interaction with its environment.
The flexibility of the butyl chain and the rotational freedom around the ether linkage in N-ethyl-4-phenoxybutan-1-amine give rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.
Theoretical methods such as Density Functional Theory (DFT) are often employed for this purpose. researchgate.net By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a detailed energy landscape can be constructed. The global minimum on this landscape represents the most stable conformation, while local minima correspond to other accessible, higher-energy conformers.
Table 1: Representative Conformational Analysis Data for this compound (Illustrative)
| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |
| τ1 (C-O-C-C) = 180° | 0.00 | 65 |
| τ2 (C-C-C-N) = 60° | 1.25 | 20 |
| τ3 (C-C-N-C) = 180° | 2.50 | 10 |
| Other Conformers | > 3.00 | 5 |
This table illustrates hypothetical data from a conformational search, indicating the relative energies and Boltzmann populations of different conformers at a standard temperature.
The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt in different environments, such as in solution or when interacting with a biological target.
The distribution of electrons within a molecule is key to its chemical reactivity. Quantum chemical calculations can provide detailed information about the electron density, allowing for the prediction of reactive sites. Molecular Electrostatic Potential (MEP) maps are a common visualization tool that highlights regions of positive and negative electrostatic potential on the molecular surface.
For this compound, the MEP would likely show a negative potential around the oxygen atom of the phenoxy group and the nitrogen atom of the amine, indicating these are regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them potential sites for nucleophilic interaction.
Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another powerful tool. The energy and localization of the HOMO indicate the ability to donate electrons, while the LUMO represents the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
This table presents hypothetical electronic properties calculated using a quantum chemical method, providing insights into the molecule's reactivity and polarity.
Molecular Docking and Dynamics Simulations with Biological Targets
To investigate the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable. These methods simulate the interaction of the molecule (the ligand) with a biological macromolecule (the receptor), such as a protein or enzyme.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bohrium.comresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose.
The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the phenoxy group could engage in pi-stacking interactions with aromatic amino acid residues, while the amine group could form hydrogen bonds with polar residues in the binding pocket.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | 2 (with Asp123, Glu150) |
| Hydrophobic Interactions | Leu78, Val86, Ala101 |
| Pi-Stacking | Phe198 |
This table provides a hypothetical summary of a molecular docking simulation, indicating the predicted binding affinity and key intermolecular interactions.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-protein complex over time. mdpi.comrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions.
An MD simulation of this compound bound to a protein would reveal the flexibility of the ligand in the binding site, the stability of the predicted hydrogen bonds, and the role of water molecules in mediating interactions. Analysis of the simulation trajectory can provide a more accurate estimation of the binding free energy and a deeper understanding of the binding mechanism.
Cheminformatics and Ligand-Based Design Principles
Cheminformatics applies computational methods to analyze large datasets of chemical compounds and their properties. bohrium.com Ligand-based drug design, a key area of cheminformatics, is employed when the three-dimensional structure of the biological target is unknown. bohrium.comatomwise.com These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
By comparing this compound to a database of known active compounds, it is possible to predict its potential biological targets and activities. Techniques such as 2D similarity searching, which compares topological fingerprints, and 3D shape-based screening, which aligns molecules based on their three-dimensional shape and chemical features (pharmacophores), are commonly used.
A pharmacophore model for a set of active compounds might, for instance, include a hydrophobic aromatic feature, a hydrogen bond donor, and a hydrogen bond acceptor at specific relative distances. The structure of this compound could then be evaluated for its ability to match this pharmacophore, providing a rationale for its potential activity.
Advanced Analytical Methodologies for N Ethyl 4 Phenoxybutan 1 Amine Research
Chromatographic Separation Techniques for Research Samples
Gas Chromatography (GC) for Volatile Components and Reaction Profiling
To provide a scientifically accurate and thorough article, specific data points such as NMR chemical shifts (¹H and ¹³C), mass-to-charge ratios of fragment ions, characteristic IR absorption bands, UV-Vis absorption maxima, and chromatographic retention times under defined conditions are required. Without published research on N-ethyl-4-phenoxybutan-1-amine, generating content for the outlined sections, including detailed research findings and data tables, is not possible.
Analysis of structurally related compounds is available but would not adhere to the strict instruction of focusing solely on this compound. Therefore, the article cannot be generated at this time.
Chiral Chromatography for Enantiomeric Resolution and Purity Determination
Chiral chromatography is an indispensable technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. As this compound possesses a chiral center at the carbon atom bearing the amine group, it can exist as a pair of enantiomers, (R)- and (S)-N-ethyl-4-phenoxybutan-1-amine. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological and toxicological profiles.
The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These CSPs are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities. This difference in stability leads to different retention times on the chromatographic column, allowing for their separation.
Research Findings:
While specific published applications of chiral chromatography for this compound are not widely available, the methodology can be effectively applied based on established procedures for similar aromatic amines. The choice of the CSP is paramount for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are often the first choice for screening due to their broad applicability.
For this compound, a typical approach would involve high-performance liquid chromatography (HPLC) with a chiral column. The mobile phase composition, which typically consists of a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), would be optimized to achieve baseline separation of the enantiomers. The detection is commonly performed using a UV detector, as the phenoxy group in the molecule provides a suitable chromophore.
The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Table 1: Representative Data for Chiral HPLC Analysis of this compound
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-Crystals/Complexes
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for unambiguously determining the molecular structure, conformation, and stereochemistry of a compound, as well as understanding intermolecular interactions in the solid state.
For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Research Findings:
There is a lack of publicly available crystallographic data for this compound itself. However, the application of this technique would provide definitive proof of its molecular connectivity and the absolute configuration of its chiral center if a single enantiomer is crystallized. Furthermore, X-ray crystallography can be used to study the formation of salts, co-crystals, or other complexes of this compound. For instance, co-crystallization with a chiral acid could be used as a method for classical resolution of the enantiomers, and the resulting crystal structure would reveal the specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) responsible for the chiral recognition.
The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions.
Table 2: Hypothetical Crystallographic Data for an (R)-N-ethyl-4-phenoxybutan-1-amine Salt
| Parameter | Value |
|---|---|
| Chemical Formula | C12H20NO+ · C4H4O4- |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.25 |
| b (Å) | 5.85 |
| c (Å) | 12.50 |
| β (°) | 105.2 |
| Volume (ų) | 723.4 |
| Z | 2 |
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which combine a separation method with a detection method, are essential for the identification and quantification of compounds in complex matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used hyphenated techniques in analytical chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound, while having a relatively high boiling point, can be analyzed by GC-MS, potentially after derivatization to increase its volatility and improve its chromatographic behavior. In GC, the compound is vaporized and separated from other components in a mixture based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds in complex mixtures. In this technique, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and allows for accurate quantification even at very low concentrations.
Research Findings:
While specific application notes for this compound are not readily found, the principles of these techniques are directly applicable. For GC-MS analysis, the electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the cleavage of the molecule. For instance, cleavage of the bond between the first and second carbon of the butyl chain would be a likely fragmentation pathway.
LC-MS/MS, particularly using an electrospray ionization (ESI) source in positive ion mode, would be a highly effective method for the analysis of this compound. The protonated molecule [M+H]+ would be selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would generate specific product ions that could be used for quantification and confirmation.
Table 3: Predicted Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) |
|---|---|---|---|
| GC-MS | EI | 193 (M+) | 148, 120, 94, 77, 58 |
Future Directions and Unexplored Research Avenues for N Ethyl 4 Phenoxybutan 1 Amine
Development of Novel and Sustainable Synthetic Pathways
The synthesis of N-ethyl-4-phenoxybutan-1-amine and its analogs is an area ripe for innovation, with a particular emphasis on developing environmentally benign and efficient methodologies. Traditional synthetic routes may rely on harsh reagents or produce significant waste. Future research should prioritize the development of "green" chemistry approaches.
One promising avenue is the exploration of catalytic reductive amination of phenoxybutanal or related precursors. This approach, utilizing recyclable heterogeneous catalysts, could offer a one-pot synthesis, minimizing reaction steps and waste. collaborativedrug.com The development of a kinetic model for such a synthesis could further optimize reaction conditions, such as hydrogen pressure and water content, to maximize yield and purity. collaborativedrug.com
Furthermore, flow chemistry presents another sustainable alternative to batch processing. A continuous flow process for the synthesis of this compound could offer enhanced control over reaction parameters, improved safety, and scalability. The potential for integrating in-line purification and analysis would further streamline the manufacturing process.
An illustrative comparison of potential synthetic pathways is presented in Table 1.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Reductive Amination | High atom economy, use of recyclable catalysts, potential for one-pot synthesis. | Catalyst deactivation, optimization of reaction conditions. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability, potential for automation. | Initial setup costs, potential for clogging in microreactors. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |
Advanced Computational Integration in Structure-Based Research and Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. For this compound, these techniques can provide profound insights into its structure-activity relationships (SAR) and guide the design of new analogs with desired properties.
Future research should employ density functional theory (DFT) to elucidate the electronic structure and predict the reactivity of this compound. Molecular dynamics (MD) simulations can be utilized to explore its conformational landscape and interactions with potential biological targets in a simulated physiological environment. These computational approaches can help identify key structural features that govern its activity and provide a rational basis for the design of more potent and selective derivatives.
Structure-based drug design, informed by techniques such as X-ray crystallography of the compound in complex with a target protein, could reveal specific binding interactions. nih.govnih.gov This information is crucial for designing modifications to the this compound scaffold to enhance its affinity and specificity for a particular biological target. nih.gov The integration of computational and experimental data will be key to unlocking the full potential of this chemical scaffold.
Development of More Sophisticated in vitro Models for Mechanistic Studies
To understand the biological effects and mechanism of action of this compound, it is essential to move beyond simple biochemical assays and utilize more physiologically relevant in vitro models. The development and application of sophisticated cell-based assays and organ-on-a-chip technologies will be pivotal in this regard.
Cell-based assays can provide valuable information on the compound's effects on cellular processes such as proliferation, signaling, and cytotoxicity. news-medical.net Reporter gene assays could be employed to study the compound's influence on specific signaling pathways in real-time within living cells. nih.govnih.gov High-content screening (HCS) using automated microscopy can be used to assess a variety of cellular phenotypes simultaneously, offering a comprehensive view of the compound's cellular impact. nih.gov
Organ-on-a-chip technology, which utilizes microfluidic devices to culture human cells in a way that mimics the structure and function of human organs, offers a powerful platform for mechanistic studies. mdpi.commdpi.com A "liver-on-a-chip" model, for example, could be used to investigate the metabolism of this compound and assess its potential for drug-induced liver injury in a human-relevant context. nih.gov Multi-organ-on-a-chip systems could further be used to study the absorption, distribution, metabolism, and excretion (ADME) of the compound in a more holistic manner. nih.gov
A summary of potential in vitro models is provided in Table 2.
Table 2: Potential In Vitro Models for Mechanistic Studies of this compound
| In Vitro Model | Application | Key Insights |
|---|---|---|
| Cell-Based Reporter Assays | Studying effects on specific signaling pathways. | Real-time monitoring of pathway modulation. nih.govnih.gov |
| High-Content Screening (HCS) | Multiparametric analysis of cellular phenotypes. | Comprehensive understanding of cellular effects. nih.gov |
| Organ-on-a-Chip | Mimicking human organ function for ADME and toxicity studies. | Physiologically relevant data on metabolism and potential organ-specific toxicity. mdpi.commdpi.com |
Integration with High-Throughput Screening Technologies for Analog Discovery
High-throughput screening (HTS) is a powerful technology for rapidly screening large libraries of compounds to identify those with desired biological activity. The integration of HTS with novel synthetic methodologies can significantly accelerate the discovery of this compound analogs with improved properties.
One promising approach is the use of biocompatible click chemistry, such as the Sulfonyl Fluoride Exchange (SuFEx) reaction, to rapidly generate a diverse library of analogs from a common precursor. nih.gov This method allows for the synthesis of hundreds or even thousands of compounds in a short period, which can then be directly screened in miniaturized biological assays. nih.gov This combination of high-throughput synthesis and screening can dramatically shorten the hit-to-lead optimization process.
The data generated from HTS campaigns can be used to build robust structure-activity relationship (SAR) models. These models, in turn, can guide the design of subsequent generations of analogs with enhanced potency, selectivity, and pharmacokinetic properties. The iterative cycle of design, synthesis, and screening is a powerful paradigm for modern drug discovery and can be effectively applied to the exploration of the chemical space around this compound.
Collaborative Research Opportunities Across Diverse Chemical and Biological Disciplines
The full potential of this compound can best be realized through collaborative research that spans multiple scientific disciplines. The complexity of modern scientific challenges necessitates a team-based approach, bringing together experts from different fields. nih.govacs.org
Collaborations between synthetic chemists and computational chemists can lead to the more efficient design and synthesis of novel analogs. ucsf.edu Partnerships between medicinal chemists and biologists are essential for the biological evaluation of these compounds and for elucidating their mechanisms of action. semanticscholar.org Furthermore, collaborations with experts in areas such as toxicology, pharmacology, and materials science can open up new avenues for the application of this compound and its derivatives.
Academia-industry collaborations can be particularly fruitful, combining the innovative research often conducted in academic labs with the drug development expertise and resources of the pharmaceutical industry. nih.govbiochemistry.org Such partnerships can accelerate the translation of basic scientific discoveries into tangible benefits for society. nih.govacs.org The establishment of shared databases and research platforms can further facilitate collaboration and data sharing among researchers from different institutions and sectors. innovationfactory.ca
Q & A
Q. How should researchers address batch-to-batch variability in pharmacological assays?
- Quality control :
- Standardized synthesis : Adopt fixed molar ratios and reaction times .
- Blind testing : Assign coded samples to eliminate bias in bioassays.
- Replication : Include ≥3 independent batches in dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
